molecular formula C9H6FNO2 B1313774 Methyl 2-cyano-5-fluorobenzoate CAS No. 606080-43-7

Methyl 2-cyano-5-fluorobenzoate

Cat. No. B1313774
M. Wt: 179.15 g/mol
InChI Key: CVFHFKWDNDKBOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-cyano-5-fluorobenzoate” is a chemical compound with the molecular formula C9H6FNO2 and a molecular weight of 179.15 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of “Methyl 2-cyano-5-fluorobenzoate” can be achieved from Methanol and Benzoic acid, 2-cyano-5-fluoro- . In one example, 2-Cyano-5-fluoro-benzoic acid was reacted with methanol in the presence of acetyl chloride .


Molecular Structure Analysis

The InChI code for “Methyl 2-cyano-5-fluorobenzoate” is 1S/C9H6FNO2/c1-13-9(12)8-4-7(10)3-2-6(8)5-11/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 2-cyano-5-fluorobenzoate” has a predicted boiling point of 303.3±32.0 °C and a predicted density of 1.27±0.1 g/cm3 . It is advised to be stored in a sealed, dry environment at room temperature .

Scientific Research Applications

Synthesis and Optimization

Methyl 2-amino-5-fluorobenzoate, a compound related to Methyl 2-cyano-5-fluorobenzoate, has been synthesized using 3-fluorobenzoic acid. This process involved nitrification, esterification, and hydronation, leading to an optimal synthesis route. The structure of the product was confirmed by various analytical methods, highlighting the importance of such compounds in synthetic chemistry (Yin Jian-zhong, 2010).

Larvicidal Activity

A study focusing on novel hydrazones of 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carbohydrazide, a structure closely related to Methyl 2-cyano-5-fluorobenzoate, demonstrated significant larvicidal activity against Anopheles arabiensis. This highlights the potential of such compounds in developing new insecticides or larvicides (N. P et al., 2021).

Pharmaceutical Applications

Flubendazole, a derivative of Methyl 2-cyano-5-fluorobenzoate, has been extensively studied for its pharmacokinetic properties. It is widely used in veterinary andhuman medicine, particularly as an anthelmintic. The biotransformation of flubendazole includes hydrolysis of the carbamoyl methyl moiety and carbonyl reduction, indicating the metabolic pathways and potential for derivative development in pharmaceutical applications (Nobilis et al., 2007).

Anticancer Research

Studies have explored the role of benzothiazoles, which are structurally related to Methyl 2-cyano-5-fluorobenzoate, in cancer treatment. These compounds, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, have shown promising antitumor activity, especially against breast and colorectal cancer cells. The research highlights the importance of cytochrome P450 enzymes in mediating the activity of these compounds, suggesting their potential in developing targeted cancer therapies (Tan et al., 2011).

Photoluminescence and Sensor Applications

A study on o-aminophenol-based fluorogenic chemosensors, which are related to Methyl 2-cyano-5-fluorobenzoate, demonstrated their application in detecting metal ions like Al3+. These compounds exhibited high selectivity and sensitivity, making them useful in environmental monitoring and bio-imaging applications (Xingpei Ye et al., 2014).

Safety And Hazards

“Methyl 2-cyano-5-fluorobenzoate” is classified as harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

“Methyl 2-cyano-5-fluorobenzoate” is currently used for R&D purposes . Its future directions may include further exploration of its properties and potential applications in various fields of research and industry.

properties

IUPAC Name

methyl 2-cyano-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c1-13-9(12)8-4-7(10)3-2-6(8)5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFHFKWDNDKBOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10475189
Record name METHYL 2-CYANO-5-FLUOROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-cyano-5-fluorobenzoate

CAS RN

606080-43-7
Record name METHYL 2-CYANO-5-FLUOROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of 16.0 g (96.9 mmol) 2-Cyano-5-fluoro-benzoic acid (Apollo) and 161 ml methanol were added 30.4 g (387.6 mmol) acetyl chloride drop wisely at 0° C. The reaction mixture was stirred over night, filtered and concentrated. The residue was diluted with dichloromethane, washed with diluted sodium hydrogen carbonate solution, dried with sodium sulphate and concentrated. The residue was purified by column chromatography (hexane:ethylacetate). The desired product 21a was obtained in 86.0 yield (14.9 g; 83.3 mmol)
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
161 mL
Type
solvent
Reaction Step One
Quantity
30.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-cyano-5-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-cyano-5-fluorobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-cyano-5-fluorobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-cyano-5-fluorobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-cyano-5-fluorobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-cyano-5-fluorobenzoate

Citations

For This Compound
1
Citations
S Chen, Z Chen, L Lu, Y Zhao, R Zhou, Q Xie… - European Journal of …, 2023 - Elsevier
… The synthesis of intermediate B7 started with nucleophilic substitution of methyl 2-cyano-5-fluorobenzoate (B5) with 2-piperidin-4-yl)ethan-1-ol, then the cyano of B6 was converted to …
Number of citations: 1 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.